molecular formula C15H18ClFN4O2S B4878435 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No. B4878435
M. Wt: 372.8 g/mol
InChI Key: URVAZKKVMDBYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine, also known as CFTR-Inhibitor-172, is a chemical compound that has been extensively researched for its potential use in treating cystic fibrosis.

Mechanism of Action

1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazineor-172 works by binding to a specific site on the CFTR protein, preventing it from opening and allowing chloride ions to pass through. This leads to a decrease in the amount of mucus produced in the lungs and other organs, improving respiratory function and reducing the risk of infections.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazineor-172 has been shown to improve respiratory function in individuals with cystic fibrosis in both in vitro and in vivo studies. The compound has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazineor-172 is its high potency and selectivity for the CFTR protein, making it a useful tool for studying the role of CFTR in normal and diseased cells. However, the compound has limited solubility in aqueous solutions, making it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazineor-172 in the treatment of cystic fibrosis and other diseases. One area of research is the development of more potent and selective CFTR inhibitors with improved solubility and pharmacokinetic properties. Another area of research is the use of 1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazineor-172 in combination with other drugs to improve treatment outcomes in individuals with cystic fibrosis. Finally, there is ongoing research into the role of CFTR in other diseases, such as chronic obstructive pulmonary disease and asthma, which may lead to new therapeutic applications for CFTR inhibitors.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazineor-172 has been extensively researched for its potential use in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. The compound works by inhibiting the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that regulates the transport of chloride ions in and out of cells. In individuals with cystic fibrosis, the CFTR protein is mutated, leading to the accumulation of thick, sticky mucus in the lungs and other organs.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN4O2S/c1-19-10-12(9-18-19)24(22,23)21-7-5-20(6-8-21)11-13-14(16)3-2-4-15(13)17/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVAZKKVMDBYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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